molecular formula C20H13ClN2OS B6524377 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 420831-95-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide

Cat. No.: B6524377
CAS No.: 420831-95-4
M. Wt: 364.8 g/mol
InChI Key: YRHYSNGHHHFQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted phenyl group via an amide bond. The benzothiazole moiety is known for its diverse applications in medicinal chemistry, material science, and catalysis due to its electron-rich aromatic system and ability to participate in π-π stacking interactions . The 2-chlorobenzamide substituent introduces both steric and electronic effects, influencing solubility, reactivity, and biological activity. This compound is typically synthesized via benzoylation of 2-aminobenzothiazole with 2-chlorobenzoyl chloride, a method widely used for analogous derivatives .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHYSNGHHHFQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Aromatic Aldehydes

A widely adopted method involves the reaction of ATP with substituted aromatic aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent. For instance, 2-aminothiophenol (3.12 mmol) and 3-nitrobenzaldehyde (3.16 mmol) in N,N-dimethylformamide (DMF) with Na₂S₂O₅ (0.61 g) under reflux for 2 hours yield 2-(3-nitrophenyl)benzothiazole. This intermediate is subsequently functionalized to introduce the 3-aminophenyl group required for amide coupling.

Reaction Conditions:

ParameterValue
SolventDMF
CatalystNa₂S₂O₅ (10 mol%)
TemperatureReflux (150°C)
Time2 hours
Yield75–85%

This method’s efficiency stems from the dual role of Na₂S₂O₅ in facilitating both oxidation and cyclization steps, minimizing side reactions such as disulfide formation.

Carboxylic Acid Condensation with ATP Using PPA

Polyphosphoric acid (PPA) serves as a superior catalyst for synthesizing 2-arylbenzothiazoles via direct condensation of ATP with carboxylic acids. For example, ATP reacts with 3-nitrobenzoic acid in PPA at 170°C under nitrogen for 1.5 hours to form 2-(3-nitrophenyl)benzothiazole, which is subsequently reduced to the corresponding amine.

Key Advantages of PPA:

  • Acts as both solvent and catalyst, eliminating the need for additional reagents.

  • Enhances electrophilicity of carboxylic acids, promoting cyclization.

  • Enables high-temperature reactions (150–220°C) without decomposition.

Amide Bond Formation Strategies

Nucleophilic Acyl Substitution

The amide bond in N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide is typically formed via reaction of 3-(benzothiazol-2-yl)aniline with 2-chlorobenzoyl chloride. This step employs Schotten-Baumann conditions, where the amine attacks the acyl chloride’s electrophilic carbonyl carbon in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base.

Optimized Protocol:

ComponentQuantity
3-(Benzothiazol-2-yl)aniline1.0 equiv
2-Chlorobenzoyl chloride1.2 equiv
BaseNaHCO₃ (2.5 equiv)
SolventH₂O/CH₂Cl₂ (1:1)
Temperature0°C → RT
Yield68–72%

Excess acyl chloride ensures complete conversion, while low temperatures mitigate hydrolysis side reactions.

Coupling Reagent-Mediated Amidation

Alternative methods utilize coupling agents such as HATU or EDC·HCl to activate the carboxylic acid (e.g., 2-chlorobenzoic acid) before reacting with the benzothiazole-containing amine. This approach avoids handling moisture-sensitive acyl chlorides but requires anhydrous conditions.

Comparative Performance:

ReagentSolventTemp (°C)Yield (%)
HATUDMF2565
EDC·HClCH₂Cl₂0→2558

HATU generally provides higher yields due to improved activation kinetics, though at increased cost.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF outperforms THF and toluene in benzothiazole cyclization due to its high polarity and ability to solubilize Na₂S₂O₅. Elevated temperatures (reflux) accelerate ring closure but risk decomposition if exceeding 160°C.

Catalytic Systems

PPA’s efficacy over conventional acids (e.g., H₂SO₄) is attributed to its non-oxidative nature and ability to stabilize reactive intermediates. Substituting PPA with Eaton’s reagent (P₂O₅ in CH₃SO₃H) reduces reaction times but complicates workup.

Comparative Analysis of Synthetic Routes

Route 1: Aldehyde Condensation → Amidation

  • Total Yield: 52% (two steps)

  • Advantages: Scalable, uses inexpensive reagents.

  • Limitations: Requires nitro group reduction.

Route 2: Carboxylic Acid/PPA → Amidation

  • Total Yield: 61% (two steps)

  • Advantages: Direct aryl group introduction; no reduction needed.

  • Limitations: High-temperature handling required .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
This compound (Target Compound) C20H13ClN2OS 364.85 2-Cl on benzamide; benzothiazole core Potential antibacterial, nonlinear optical (NLO) applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide C20H13BrN2OS 409.30 2-Br instead of 2-Cl Higher lipophilicity (XLogP3 = 5.6); enhanced membrane permeability
2-chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide C22H16Cl2N2O2 411.28 Benzoxazole instead of benzothiazole; 5,7-Me Reduced π-π interactions due to O in benzoxazole; potential altered receptor binding
N-[3-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine C22H14ClN3S 387.89 Quinoline amine instead of benzamide Enhanced π-π interactions; possible kinase inhibition
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide C14H9FN2OS 280.30 2-F instead of 2-Cl Higher electronegativity; improved NLO properties
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide C22H15Cl2N3O2S2 511.42 Carbamothioyl group; 4-OCH3 Increased sulfur content; potential metal-binding capabilities

Physicochemical and Drug-Likeness Metrics

  • Lipophilicity : The bromo analog (XLogP3 = 5.6) is more lipophilic than the target compound (estimated XLogP3 ~5.0), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide is a compound belonging to the benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its antibacterial, antifungal, and anticancer properties supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H13ClN2OSC_{20}H_{13}ClN_{2}OS. The compound features a benzothiazole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC20H13ClN2OS
IUPAC NameThis compound
CAS Number328253-44-7

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that benzothiazole derivatives, including this compound, are effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves interference with bacterial cell wall synthesis and inhibition of essential enzymes, leading to cell death.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungi. Its efficacy is attributed to the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Aspergillus niger20 µg/mL

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to induce apoptosis in cancer cells through the intrinsic pathway by activating caspases and releasing cytochrome c from mitochondria . The compound's ability to inhibit tumor growth was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture assays.

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
A549 (Lung Cancer)6.26 ± 0.3320.46 ± 8.63
HCC827 (Lung Cancer)6.48 ± 0.1116.00 ± 9.38

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase, disrupting nucleotide synthesis essential for DNA replication.
  • Cellular Effects : It induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial activity of various benzothiazole derivatives demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus with an MIC value of 12.5 µg/mL. This suggests its potential use as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity
In vitro studies on lung cancer cell lines revealed that this compound effectively reduced cell viability with IC50 values indicating potent anticancer properties. The results were more pronounced in the 2D assays compared to the 3D assays, highlighting the importance of the assay model in evaluating drug efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between 2-chlorobenzoyl chloride and 3-(1,3-benzothiazol-2-yl)aniline derivatives. Key steps include:

  • Reagent selection : Use pyridine or triethylamine as a base to neutralize HCl byproducts .
  • Solvent optimization : Dichloromethane or chloroform under reflux (40–60°C) improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol ensures purity .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. How can researchers confirm the molecular geometry and intermolecular interactions of this compound?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical. For example:

  • Hydrogen bonding : The amide N–H group forms centrosymmetric dimers (N–H···N interactions, ~2.8 Å) .
  • π-π stacking : Benzothiazole and phenyl rings exhibit parallel-displaced stacking (3.5–4.0 Å spacing) .
    • Tools : Use Mercury or Olex2 for visualizing packing diagrams and hydrogen-bond networks .

Q. What analytical techniques are essential for characterizing this compound’s identity and purity?

  • Key techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C2 of benzamide) .
  • Mass spectrometry : ESI-MS (expected [M+H]⁺ ~395 m/z) .
  • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine substitution) influence biological activity and physicochemical properties?

  • Structure-Activity Relationship (SAR) :

  • Chlorine at C2 : Enhances lipophilicity (logP ~5.6), improving membrane permeability and antimicrobial activity (MIC ~8 µg/mL against S. aureus) .
  • Benzothiazole moiety : Facilitates π-stacking with enzyme active sites (e.g., tubulin or PFOR) for anticancer/antimicrobial effects .
    • Comparative studies : Replace Cl with –NO₂ or –OH to assess solubility vs. activity trade-offs .

Q. What mechanisms underpin this compound’s biological activity, and how can they be experimentally validated?

  • Proposed mechanisms :

  • Tubulin inhibition : Competes with colchicine binding (IC₅₀ ~1.2 µM in MCF-7 cells) .
  • Enzyme inhibition : Targets pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via amide anion interaction .
    • Validation methods :
  • In vitro assays : Fluorescence polarization for tubulin binding .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable MIC values)?

  • Approaches :

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
  • Control variables : Adjust solvent (DMSO concentration ≤1%) and cell passage number .
  • Cross-study validation : Compare results with structural analogs (e.g., 2-bromo or 2,5-dichloro derivatives) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Optimization :

  • Prodrug synthesis : Introduce ester groups to enhance solubility (e.g., acetylated derivatives) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
    • ADMET profiling : Use SwissADME to predict CYP450 interactions and bioavailability (~65% in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.